molecular formula C10H13ClO2S B15323812 2,6-Dimethylbenzeneethanesulfonyl chloride CAS No. 88106-96-1

2,6-Dimethylbenzeneethanesulfonyl chloride

Cat. No.: B15323812
CAS No.: 88106-96-1
M. Wt: 232.73 g/mol
InChI Key: RPJMFMCQIMHESS-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzeneethanesulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S. It is a derivative of benzene, featuring two methyl groups at the 2 and 6 positions, an ethane chain, and a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylbenzeneethanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylbenzene with chlorosulfonic acid, followed by the addition of ethane. The reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to separate the desired product from by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylbenzeneethanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions facilitate hydrolysis.

Major Products

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Sulfonic Acids: Formed from hydrolysis.

Scientific Research Applications

2,6-Dimethylbenzeneethanesulfonyl chloride is utilized in various scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethylbenzeneethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Benzeneethanesulfonyl chloride: Lacks the methyl groups at the 2 and 6 positions.

    2,4-Dimethylbenzeneethanesulfonyl chloride: Has methyl groups at the 2 and 4 positions instead of 2 and 6.

    2,6-Dimethylbenzenesulfonyl chloride: Lacks the ethane chain.

Uniqueness

2,6-Dimethylbenzeneethanesulfonyl chloride is unique due to the presence of both the ethane chain and the sulfonyl chloride group, along with the specific positioning of the methyl groups. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical synthesis processes.

Properties

CAS No.

88106-96-1

Molecular Formula

C10H13ClO2S

Molecular Weight

232.73 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)ethanesulfonyl chloride

InChI

InChI=1S/C10H13ClO2S/c1-8-4-3-5-9(2)10(8)6-7-14(11,12)13/h3-5H,6-7H2,1-2H3

InChI Key

RPJMFMCQIMHESS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CCS(=O)(=O)Cl

Origin of Product

United States

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